molecular formula C14H10Cl2N4O2S B13375948 4-chloro-N'-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide

4-chloro-N'-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide

Cat. No.: B13375948
M. Wt: 369.2 g/mol
InChI Key: QKTSQMBXYAUCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a quinoxaline ring, a sulfonohydrazide group, and two chlorine atoms

Properties

Molecular Formula

C14H10Cl2N4O2S

Molecular Weight

369.2 g/mol

IUPAC Name

4-chloro-N'-(3-chloroquinoxalin-2-yl)benzenesulfonohydrazide

InChI

InChI=1S/C14H10Cl2N4O2S/c15-9-5-7-10(8-6-9)23(21,22)20-19-14-13(16)17-11-3-1-2-4-12(11)18-14/h1-8,20H,(H,18,19)

InChI Key

QKTSQMBXYAUCBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NNS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide typically involves the reaction of 3-chloro-2-quinoxalinecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted quinoxaline derivatives.

Scientific Research Applications

4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The quinoxaline ring is known to interact with DNA and proteins, leading to various biological effects. The sulfonohydrazide group can form hydrogen bonds and other interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-(3-trifluoromethyl-2-quinoxalinyl)benzenesulfonohydrazide
  • N-(3-chloro-2-quinoxalinyl)-4-methylbenzenesulfonamide
  • 4-chloro-N-(3-chloro-2-quinoxalinyl)-3-nitrobenzenesulfonamide

Uniqueness

4-chloro-N’-(3-chloro-2-quinoxalinyl)benzenesulfonohydrazide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a sulfonohydrazide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.